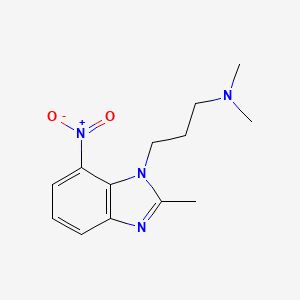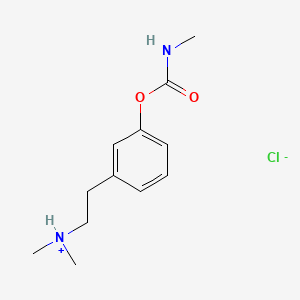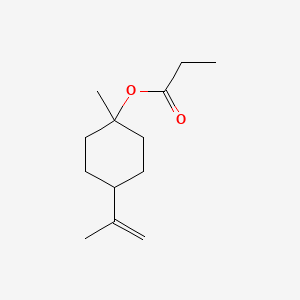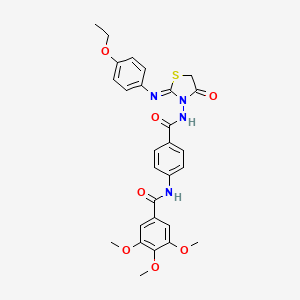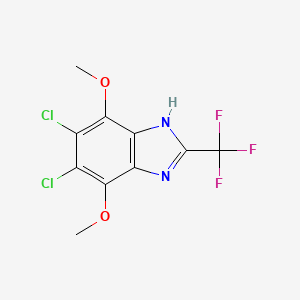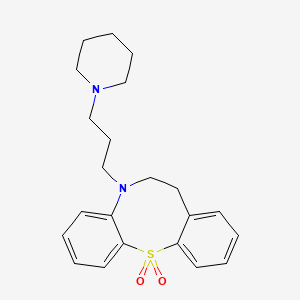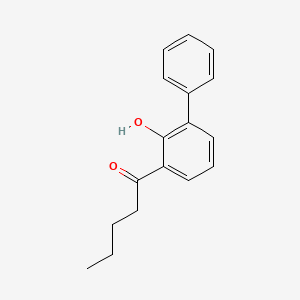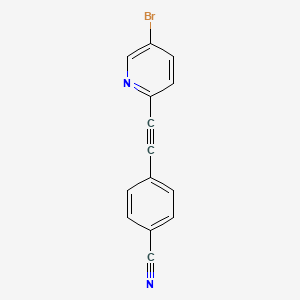![molecular formula C10H18O B13779482 [S-(Z)]-3,7-dimethyl-3,6-octadien-2-ol CAS No. 97890-08-9](/img/structure/B13779482.png)
[S-(Z)]-3,7-dimethyl-3,6-octadien-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[S-(Z)]-3,7-dimethyl-3,6-octadien-2-ol, also known as nerol, is a naturally occurring monoterpenoid and an alcohol. It is found in many essential oils such as lemongrass, hops, and ginger. This compound is known for its pleasant floral aroma and is widely used in the fragrance and flavor industry.
準備方法
Synthetic Routes and Reaction Conditions
Nerol can be synthesized through various methods. One common synthetic route involves the isomerization of geraniol, another monoterpenoid alcohol. This process typically uses acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under controlled temperature conditions to achieve the desired isomerization.
Industrial Production Methods
In industrial settings, nerol is often extracted from natural sources through steam distillation. The essential oils containing nerol are subjected to steam, which helps in the extraction of volatile compounds. The steam and volatile compounds are then condensed, and the essential oil is separated from the water.
化学反応の分析
Types of Reactions
Nerol undergoes various chemical reactions, including:
Oxidation: Nerol can be oxidized to form neral, a corresponding aldehyde.
Reduction: It can be reduced to form dihydro-nerol.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Neral
Reduction: Dihydro-nerol
Substitution: Halogenated derivatives of nerol
科学的研究の応用
Nerol has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma.
作用機序
Nerol exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.
類似化合物との比較
Nerol is similar to other monoterpenoid alcohols such as geraniol and linalool. it has unique properties that distinguish it from these compounds:
Geraniol: While geraniol is a geometric isomer of nerol, it has a different aroma profile and slightly different chemical reactivity.
Linalool: Linalool has a different structure and is known for its lavender-like aroma, whereas nerol has a more rose-like scent.
Similar Compounds
- Geraniol
- Linalool
- Citronellol
- Farnesol
特性
CAS番号 |
97890-08-9 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
(2S,3Z)-3,7-dimethylocta-3,6-dien-2-ol |
InChI |
InChI=1S/C10H18O/c1-8(2)6-5-7-9(3)10(4)11/h6-7,10-11H,5H2,1-4H3/b9-7-/t10-/m0/s1 |
InChIキー |
RJSWINAXCPBTMV-RNKPRXRFSA-N |
異性体SMILES |
C[C@@H](/C(=C\CC=C(C)C)/C)O |
正規SMILES |
CC(C(=CCC=C(C)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


